molecular formula C19H16N8O2 B11188645 7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11188645
M. Wt: 388.4 g/mol
InChI Key: UEJVUMVZLOEPTN-UHFFFAOYSA-N
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Description

The compound 7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic molecule It features multiple fused rings, including pyridine, triazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of substituted pyridines with triazole derivatives under oxidative conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or MnO₂ can yield the desired triazolo-pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include NaOCl, MnO₂, and Pb(OAc)₄.

    Reduction: Reducing agents such as NaBH₄ or LiAlH₄ can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or amines.

Scientific Research Applications

7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways . This can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: can be compared with other heterocyclic compounds like:

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Triazolo[1,5-a]pyridine: Used in drug design for its biological activity.

    Pyrido[2,3-d]pyrimidine: Another scaffold with potential therapeutic applications.

The uniqueness of This compound lies in its specific combination of fused rings and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N8O2

Molecular Weight

388.4 g/mol

IUPAC Name

11-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-5-methyl-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C19H16N8O2/c1-11-20-18-21-13-8-9-26(19-22-14(10-29-2)23-24-19)17(28)15(13)16(27(18)25-11)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,22,23,24)

InChI Key

UEJVUMVZLOEPTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)C4=NNC(=N4)COC)C5=CC=CC=C5

Origin of Product

United States

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